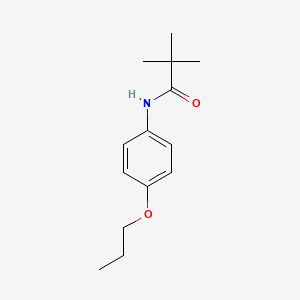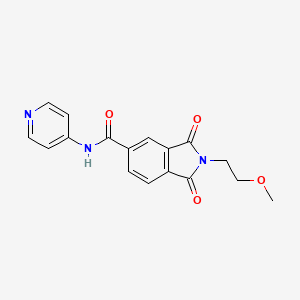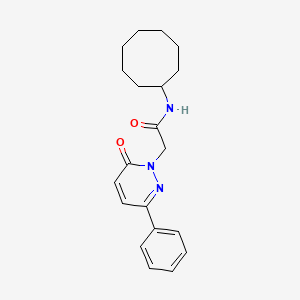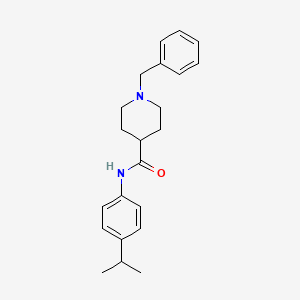
2,2-dimethyl-N-(4-propoxyphenyl)propanamide
説明
2,2-dimethyl-N-(4-propoxyphenyl)propanamide is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.157228913 g/mol and the complexity rating of the compound is 237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Glucocorticoid Receptor Modulation
A series of 2,2-dimethyl-3,3-diphenyl-propanamides, which include compounds structurally related to 2,2-dimethyl-N-(4-propoxyphenyl)propanamide, have been identified as novel glucocorticoid receptor (GR) modulators. These compounds have shown good agonist activity in GR-mediated transrepression assays and reduced agonist activity in transactivation assays, indicating their potential as dissociated glucocorticoid receptor agonists. Notably, compounds from this series demonstrated anti-inflammatory activity comparable to prednisolone in rat models, with significantly reduced side effects. This research highlights the potential of these compounds in developing safer anti-inflammatory medications (B. Yang et al., 2010).
Ionophore for Barium Membrane Sensors
Dimethyl-4,4-dimethoxy-5,6,5',6'-dimethylene dioxy biphenyl-2,2-dicarboxylate (DDB), a compound related to this compound, has been used as a novel ionophore in plasticized poly (vinyl chloride) (PVC) matrix membrane sensors for barium ions. This application demonstrates the compound's utility in creating selective and sensitive sensors for barium, showcasing its potential in analytical chemistry for detecting metal ions in various matrices (S. Hassan et al., 2003).
Anticancer Activity of Rhenium Complexes
Research into rhenium(I) tricarbonyl aqua complexes, featuring ligands related to this compound, has uncovered their potent anticancer activity. These complexes have exhibited significant growth inhibitory effects on HeLa cells, with some derivatives being effective in cisplatin-resistant cells as well. This indicates their potential as a new class of anticancer agents that could overcome existing drug resistance mechanisms, making them valuable in cancer therapy research (K. Knopf et al., 2017).
Enzymatic Deracemization in Drug Synthesis
The deracemization of mexiletine, a molecule structurally similar to this compound, using omega-transaminases has been explored. This process allowed for the preparation of both enantiomers of mexiletine with high enantiomeric excess and conversion yield. This biocatalytic approach offers an efficient and selective method for producing chiral drugs, highlighting the importance of enzyme-catalyzed reactions in pharmaceutical manufacturing (Dominik Koszelewski et al., 2009).
特性
IUPAC Name |
2,2-dimethyl-N-(4-propoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-10-17-12-8-6-11(7-9-12)15-13(16)14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAOEKOKIHNQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B4505218.png)
![1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B4505220.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4505225.png)
![N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-phenylurea](/img/structure/B4505239.png)

![(3R,4R)-4-(4-methylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-ol](/img/structure/B4505247.png)

![6-(4-Methylpiperazino)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B4505261.png)
![N-[1-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4505270.png)
![N-(4-{[2-(cyclohexylamino)-6-methylpyrimidin-4-yl]amino}phenyl)propanamide](/img/structure/B4505274.png)
![N-(1H-indol-5-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide](/img/structure/B4505281.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4505282.png)

